5,6-Dihydrocyclopenta[d]thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrocyclopenta[d]thiazol-4-one: is a heterocyclic compound that features a thiazole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrocyclopenta[d]thiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrocyclopenta[d]thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dihydrocyclopenta[d]thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 5,6-Dihydrocyclopenta[d]thiazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6-Dihydro-4H-Cyclopentathiazole HCl
- Thiazole derivatives : Such as sulfathiazole, ritonavir, abafungin, and tiazofurin.
Comparison
5,6-Dihydrocyclopenta[d]thiazol-4-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties compared to other thiazole derivatives. This uniqueness makes it a valuable scaffold in drug design and materials science .
Properties
Molecular Formula |
C6H5NOS |
---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
5,6-dihydrocyclopenta[d][1,3]thiazol-4-one |
InChI |
InChI=1S/C6H5NOS/c8-4-1-2-5-6(4)7-3-9-5/h3H,1-2H2 |
InChI Key |
CFCKYEUUUIBHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.